2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:
- The core structure consists of an imidazolidinone ring (2,5-dioxoimidazolidin-4-yl).
- Attached to this ring, we have a pyrazole group (N-(1-methyl-1H-pyrazol-3-yl)).
- Finally, there’s an acetamide moiety (2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide).
- This compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
- Synthetic routes for this compound involve several steps. One common approach is the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds.
- Specifically, boron reagents (organoboron compounds) play a crucial role in this coupling reaction . The reaction proceeds as follows:
- Oxidative addition: Palladium (Pd) coordinates with the boron reagent and the organic substrate.
- Transmetalation: The nucleophilic organic group (from boron) transfers to Pd.
- Reductive elimination: The new C–C bond forms.
- Industrial production methods may vary, but optimizing reaction conditions and reagent selection is essential.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be replaced.
- Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and appropriate solvents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).
Medicine: May serve as a lead compound for drug development.
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with this exact structure.
- related imidazolidinones, pyrazoles, and acetamides exist, but their specific combinations may differ.
Properties
Molecular Formula |
C18H21N5O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H21N5O4/c1-22-9-8-15(21-22)20-16(24)11-14-17(25)23(18(26)19-14)10-7-12-3-5-13(27-2)6-4-12/h3-6,8-9,14H,7,10-11H2,1-2H3,(H,19,26)(H,20,21,24) |
InChI Key |
GZUGFQKIKSNEJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.